REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][CH:4]2[CH2:5][N:6]([c:10]3[cH:11][c:12]4[c:13](=[O:24])[c:14]5[cH:15][cH:16][cH:17][cH:18][c:19]5[o:20][c:21]4[cH:22][cH:23]3)[CH2:7][CH:8]2[CH2:9]1.[CH3:32][OH:33].[OH:25][C:26](=[O:27])[C:28]([F:29])([F:30])[F:31]>>[CH3:1][N:2]1[CH2:3][CH:4]2[CH2:5][N:6]([c:10]3[cH:11][c:12]4[c:13](=[O:24])[c:14]5[cH:15][cH:16][cH:17][cH:18][c:19]5[o:20][c:21]4[cH:22][cH:23]3)[CH2:7][CH:8]2[CH2:9]1.[O:25]=[C:26]([OH:27])[C:28]([F:29])([F:30])[F:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CC2CN(c3ccc4oc5ccccc5c(=O)c4c3)CC2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CN1CC2CN(c3ccc4oc5ccccc5c(=O)c4c3)CC2C1
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Name
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Type
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product
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Smiles
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O=C(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |